molecular formula C7H8N2O3 B11913426 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one

6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one

Katalognummer: B11913426
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: AOKNRPQAOWKQNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one is a heterocyclic compound that features both an oxetane ring and a pyrimidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one typically involves the reaction of oxetane derivatives with pyrimidinone precursors. One common method includes the nucleophilic substitution reaction where an oxetane alcohol reacts with a halogenated pyrimidinone under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The pyrimidinone moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxetane ring or the pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring may yield oxetanone derivatives, while reduction of the pyrimidinone moiety can produce dihydropyrimidines.

Wissenschaftliche Forschungsanwendungen

6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can act as a reactive site, facilitating binding to biological molecules. The pyrimidinone moiety can interact with nucleic acids or proteins, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Oxetan-3-yloxy)pyrimidin-4-amine: This compound shares the oxetane and pyrimidine features but differs in the functional groups attached to the pyrimidine ring.

    N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine: Similar structure with additional methyl groups, which may alter its reactivity and biological activity.

    2-((oxetan-3-yl-d5)oxy)pyrimidin-4,6-d2-5-amine: A deuterated analog that can be used in studies requiring isotopic labeling.

Uniqueness

6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one is unique due to its specific combination of the oxetane and pyrimidinone rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

4-(oxetan-3-yloxy)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N2O3/c10-6-1-7(9-4-8-6)12-5-2-11-3-5/h1,4-5H,2-3H2,(H,8,9,10)

InChI-Schlüssel

AOKNRPQAOWKQNK-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)OC2=CC(=O)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.